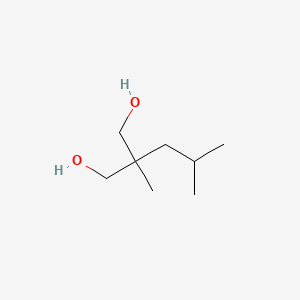
1,3-Propanediol, 2-isobutyl-2-methyl-
Description
1,3-Propanediol, 2-isobutyl-2-methyl- (IUPAC: 2-ethyl-2-(2-methylpropyl)propane-1,3-diol) is a branched diol with the molecular formula C₉H₂₀O₂ and SMILES notation CCC(CC(C)C)(CO)CO . Its structure features a central carbon substituted with ethyl and isobutyl groups, flanked by hydroxyl groups at the 1- and 3-positions. This branching confers unique physicochemical properties, such as increased hydrophobicity and steric hindrance, which distinguish it from linear 1,3-propanediol derivatives. While its primary applications remain under investigation, its structural analogs are utilized in polymers, solvents, and pharmaceuticals .
Properties
CAS No. |
25462-42-4 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpropyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)4-8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
REQVMPVOKUHDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-isobutyl-2-methyl- can be synthesized through various methods. One common route involves the reaction of isobutylboronic acid esters with 2-methyl-1-phenyl-1,3-propanediol and 2-benzyl-1,3-butanediol, resulting in the formation of 2-isobutyl-5-methyl-4-phenyl- and 4-methyl-5-benzyl-1,3,2-dioxaborinanes .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-isobutyl-2-methyl- often involves the use of renewable feedstocks and green processes. Recent advancements in metabolic engineering and synthetic biology have enabled the production of this compound from glycerol, sugars, and other carbon sources using engineered microbial cell factories .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-isobutyl-2-methyl- undergoes various chemical reactions, including:
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions to form various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or rhodium complexes.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Methyl methacrylate
Reduction: Alcohol derivatives
Substitution: Esters and ethers
Scientific Research Applications
1,3-Propanediol, 2-isobutyl-2-methyl- has a wide range of applications in scientific research:
Biology: Employed in the preparation of various biochemical reagents and intermediates.
Medicine: Utilized in the formulation of pharmaceutical products due to its low toxicity and biodegradability.
Industry: Widely used in polymer and coating applications, as well as in the production of methyl methacrylate.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl- involves its interaction with various molecular targets and pathways. In polymer applications, it acts as a monomer that undergoes polycondensation reactions to form polymers. In biological systems, it can be metabolized by microbial enzymes to produce energy and other metabolites .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison of 1,3-Propanediol Derivatives
- Branching Effects : The 2-isobutyl-2-methyl derivative exhibits higher molecular weight (160.25 g/mol) and lower water solubility compared to linear 1,3-propanediol (76.09 g/mol). Its branched structure may reduce reactivity in polymerization but enhance compatibility with hydrophobic matrices .
- Aromatic Derivatives : Compounds like those in and feature methoxyphenyl groups, enabling radical scavenging and antioxidant applications. Their conjugated systems increase UV absorption, making them suitable for photostabilizers .
- Cyclic Phosphate Derivative : The cyclic phosphate group in introduces rigidity and thermal stability, suggesting utility in specialty polymers or flame retardants .
Production Methods
- Linear 1,3-Propanediol : Produced via bacterial fermentation (e.g., Halanaerobium hydrogeniformans) or aqueous phase reforming of glycerol. Yields up to 60% are achieved with vitamin B12 supplementation .
- Branched Derivatives: Synthesis likely involves catalytic alkylation of 1,3-propanediol or modified glycerol hydrogenolysis pathways. No direct evidence exists in the provided materials, but analogous routes for branched polyols are well-documented in organic synthesis.
- Aromatic Analogs : Isolated from natural sources (e.g., maple sap) via chromatographic techniques, as seen in , or enzymatically degraded lignin derivatives ().
Analytical Challenges
- GC-FID Analysis : Linear 1,3-propanediol and glycerol are separable using optimized GC-FID methods . Branched derivatives like 2-isobutyl-2-methyl-1,3-propanediol may require longer retention times or derivatization due to higher molecular weight and reduced volatility.
- NMR for Complex Analogs : Aromatic and cyclic derivatives (e.g., ) necessitate advanced NMR techniques for structural elucidation, particularly for stereochemistry and substituent positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


